molecular formula C18H19NO4S B2566984 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327196-59-7

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2566984
CAS No.: 1327196-59-7
M. Wt: 345.41
InChI Key: JKHARJQODCNGMV-LGMDPLHJSA-N
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Description

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate (IUPAC name; CAS: 1327178-36-8) is a Z-configured acrylate derivative featuring a 4-ethylphenylamino substituent at the 3-position and a phenylsulfonyl group at the 2-position . Its stereoelectronic properties are influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group, making it a candidate for applications in medicinal chemistry and materials science. The (2Z)-configuration ensures specific spatial arrangements critical for intermolecular interactions and reactivity.

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-ethylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-14-9-11-15(12-10-14)19-13-17(18(20)23-2)24(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHARJQODCNGMV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[

Biological Activity

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a sulfonamide functional group, which is often associated with various biological activities. The compound can be synthesized through a multi-step process involving the reaction of appropriate phenylsulfonyl and ethylamine derivatives.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of leukemic HL60 cells, similar to other flavonoid derivatives which are known for their anticancer properties .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds in this class may interfere with the epidermal growth factor receptor (EGFR) signaling pathway, leading to decreased cell viability and increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antiproliferative Activity : A study conducted on various synthetic analogs demonstrated that modifications to the structure significantly influenced their antiproliferative activity. The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
  • Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens in resistant cancer types.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition in HL60 cells
EGFR InhibitionReduced signaling pathway activation
Synergistic PotentialEnhanced efficacy with other agents

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound belongs to a broader class of (Z)-methyl 2-(phenylsulfonyl)acrylates, where substituents on the amino or aryl groups modulate properties. Key analogs include:

Compound ID Substituent at 3-Position Yield (%) Z/E Ratio Key NMR Shifts (¹³C, ppm) HRMS Data (M+Na/K) Reference
3g 3,4-Dimethoxyphenyl 98 90:10 166.1 (C=O), 149.8 (OCH₃) C₁₉H₂₀O₆S+K: 415.0618
3h m-Tolyl 96 88:12 165.9 (C=O), 137.4 (CH₃) C₁₈H₁₈O₄S+Na: 353.0823
3i p-Tolyl 92 96:4 166.0 (C=O), 139.3 (CH₃) C₁₈H₁₈O₄S+Na: 353.0823
3k Furan-2-yl 85 >99:1 166.9 (C=O), 150.0 (furan C) C₁₅H₁₄O₅S+H: 307.0640
Target 4-Ethylphenylamino N/A N/A N/A N/A

Key Observations :

  • Substituent Effects on Yield : Electron-rich groups (e.g., 3,4-dimethoxy in 3g) correlate with higher yields (98%), likely due to enhanced resonance stabilization during synthesis .
  • Z/E Selectivity : Bulky substituents (e.g., p-tolyl in 3i) favor Z-configuration (96:4), while smaller groups (e.g., furan in 3k) achieve near-exclusive Z-selectivity (>99:1) .
  • NMR Trends : The C=O carbon appears ~166 ppm across analogs. Aromatic carbons vary based on substituent electronegativity (e.g., 149.8 ppm for electron-donating OCH₃ in 3g) .

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